2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the piperidine moiety, and the final coupling with the pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or interacting with nucleic acids. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, piperidine-containing molecules, and pyridine-based compounds. Examples include:
- 2-(1,2,4-Thiadiazol-5-yl)pyridine
- 4-(Methoxymethyl)piperidine
- 6-(Trifluoromethyl)pyridine
Uniqueness
What sets 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19F3N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H19F3N4O2S/c1-24-10-13-21-15(26-22-13)23-7-5-11(6-8-23)9-25-14-4-2-3-12(20-14)16(17,18)19/h2-4,11H,5-10H2,1H3 |
InChI Key |
ZEVDHIOJNAPDOH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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